S-[(Diphenylphosphoryl)methyl] ethanethioate
Overview
Description
“S-[(Diphenylphosphoryl)methyl] ethanethioate” is an organophosphorus compound that has a wide range of applications in organic chemistry1. It is a derivative of ethanethiol and displays a strong sulfur-phosphorus bond1. The molecular formula is C15H15OPS, with an average mass of 274.318 Da2.
Synthesis Analysis
This compound is synthesized through a simple reaction between diphenylphosphine and elemental sulfur1. The reaction occurs at room temperature in the presence of a Lewis acid catalyst such as boron trifluoride etherate1. The resulting product can be purified through recrystallization1.
Molecular Structure Analysis
The molecular structure of “S-[(Diphenylphosphoryl)methyl] ethanethioate” is characterized by a sulfur-phosphorus bond, which is a key feature of organophosphorus compounds1. More detailed structural analysis would require specific spectroscopic techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry1.
Chemical Reactions Analysis
“S-[(Diphenylphosphoryl)methyl] ethanethioate” is known for its high reactivity towards both nucleophiles and electrophiles1. It can readily undergo reactions such as nucleophilic addition-elimination, Wittig-reaction, and Michael addition1. However, more specific reaction analysis would require experimental data or computational modeling.
Physical And Chemical Properties Analysis
The physical properties of “S-[(Diphenylphosphoryl)methyl] ethanethioate” include its molecular formula of C15H15OPS, a molecular weight of 274.3 g/mol1. It is soluble in common organic solvents, such as toluene, and it is sensitive to light, heat, and air1. The chemical properties are characterized by its high reactivity towards other molecules, specifically nucleophiles and electrophiles1.
Safety And Hazards
As with many chemical compounds, “S-[(Diphenylphosphoryl)methyl] ethanethioate” should be handled with care to avoid potential hazards. It is recommended to use this compound only for research purposes and not for human therapeutic applications or veterinary use1. More specific safety and hazard information would require a detailed safety data sheet.
Future Directions
The future directions for “S-[(Diphenylphosphoryl)methyl] ethanethioate” research could involve exploring its potential applications in various fields of research and industry1. Additionally, further studies could focus on improving the synthesis process, investigating its reactivity in different chemical reactions, and assessing its safety and environmental impact. However, these directions would depend on the specific research goals and resources available.
properties
IUPAC Name |
S-(diphenylphosphorylmethyl) ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15O2PS/c1-13(16)19-12-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOMHIVSUHIOCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15O2PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545093 | |
Record name | S-[(Diphenylphosphoryl)methyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-[(Diphenylphosphoryl)methyl] ethanethioate | |
CAS RN |
324753-14-2 | |
Record name | S-[(Diphenylphosphoryl)methyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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